This compound acts as an allosteric modulator of the cannabinoid CB1 receptor. [] Allosteric modulators bind to a site on the receptor different from the orthosteric site (where the endogenous ligands bind). They can enhance or inhibit the receptor's activity upon binding of an orthosteric ligand. This modulation makes them valuable tools for studying receptor function and exploring new therapeutic strategies. [, ]
The synthesis of 1-(2-Fluorophenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea and its analogs is described in detail in the paper "Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)". [] The authors employed a multi-step synthesis approach involving modifications at two key positions of an initial lead compound, PSNCBAM-1.
1-(2-Fluorophenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea acts as a negative allosteric modulator of the cannabinoid CB1 receptor. [] Negative allosteric modulators decrease the efficacy of the endogenous agonist or other agonists binding to the orthosteric site, leading to reduced signaling through the receptor.
The primary application of 1-(2-Fluorophenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea, as identified in the provided papers, is as a research tool for studying the cannabinoid CB1 receptor. Its negative allosteric modulation properties provide a unique avenue for investigating CB1 receptor pharmacology and exploring the therapeutic potential of targeting this receptor in various disease states. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: